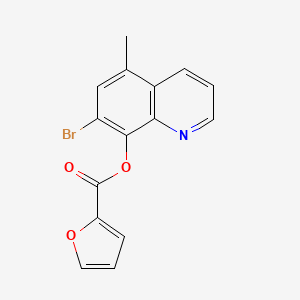

7-Bromo-5-methyl-8-quinolyl furoate

Description

Significance of Quinoline-Based Architectures in Organic Synthesis

Quinoline (B57606), a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the synthesis of complex organic molecules. numberanalytics.com Its planar and aromatic nature endows it with a rich and versatile reactivity, making it a valuable building block for a wide array of applications. numberanalytics.com

Key aspects of quinoline's significance include:

Synthetic Versatility: The quinoline ring can undergo various chemical transformations, including electrophilic substitution (typically at the 5- and 8-positions) and nucleophilic addition (at the 2- and 4-positions). numberanalytics.com This allows for the precise and selective introduction of a wide range of functional groups, expanding the chemical space of quinoline derivatives. rsc.org

Privileged Scaffold in Medicinal Chemistry: The quinoline nucleus is a common feature in many natural products, particularly alkaloids, and is considered a "privileged scaffold" in drug discovery. researchgate.net This is due to its ability to interact with various biological targets. A well-known example is quinine, an alkaloid used for the treatment of malaria. researchgate.net

Applications in Materials Science: Quinoline derivatives are not only important in pharmaceuticals but also find use in the development of functional materials. Their electron-accepting properties and luminescence have led to applications in dyes, preservatives, and as ligands in metal complexes. scielo.br

The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry to generate novel compounds with enhanced properties. rsc.org The presence of bromo and methyl substituents on the quinoline core of 7-Bromo-5-methyl-8-quinolyl furoate is a testament to this modular approach.

Role of Furan (B31954) Moieties in Complex Molecule Design

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is another versatile building block in organic synthesis. numberanalytics.com Its unique electronic properties and reactivity make it an attractive component in the design of complex molecules. numberanalytics.com

The role of furan in molecular design is highlighted by:

Reactivity and Synthetic Utility: Furan can participate in a variety of reactions, such as Diels-Alder reactions and ring-closing metathesis, which allow for its incorporation into larger and more complex molecular frameworks. numberanalytics.com It can serve as a starting material for the synthesis of a wide range of other functional groups and heterocyclic systems. numberanalytics.com

Presence in Bioactive Molecules: The furan nucleus is a pharmacologically active entity found in numerous compounds with promising biological activities. nih.gov For instance, furan-containing compounds have been investigated for their potential as anticancer agents. nih.gov

Contribution to Material Properties: In materials science, the incorporation of furan moieties can influence the electronic and photophysical properties of conjugated polymers and other functional materials. cmu.edu However, the photostability of furan can be a concern, leading to research into stabilizing derivatives. cmu.edu

Structural Elucidation Context of this compound

The definitive structure of this compound would be determined through a combination of spectroscopic and analytical techniques. While specific research detailing the full structural analysis of this exact compound is not widely published, the process would follow established principles for similar substituted quinoline derivatives.

The structural confirmation would rely on:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the connectivity of atoms and the specific substitution pattern on both the quinoline and furan rings. The chemical shifts and coupling constants of the protons on the aromatic rings would confirm the positions of the bromo and methyl groups.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound (332.1488 g/mol ) and provide information about its fragmentation pattern, further corroborating the proposed structure. chemicalbook.com

Infrared (IR) Spectroscopy: IR analysis would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the ester linkage and the aromatic C-H and C=C bonds.

Chemical Compound Data

Structure

3D Structure

Properties

CAS No. |

34448-03-8 |

|---|---|

Molecular Formula |

C15H10BrNO3 |

Molecular Weight |

332.15 g/mol |

IUPAC Name |

(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate |

InChI |

InChI=1S/C15H10BrNO3/c1-9-8-11(16)14(13-10(9)4-2-6-17-13)20-15(18)12-5-3-7-19-12/h2-8H,1H3 |

InChI Key |

RYGDMVPOAPOXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=N2)OC(=O)C3=CC=CO3)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancement for 7 Bromo 5 Methyl 8 Quinolyl Furoate

Retrosynthetic Analysis of the 7-Bromo-5-methyl-8-quinolyl Furoate Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection at the Ester Linkage

Figure 1: Retrosynthetic Disconnection of this compound

Approaches to the Brominated and Methylated Quinolyl Moiety

The synthesis of the 7-bromo-5-methyl-8-quinolinol core can be approached through various established methods for quinoline (B57606) synthesis. A plausible route begins with the synthesis of 5-methyl-8-hydroxyquinoline, followed by selective bromination.

One notable method for the synthesis of 5-methyl-8-hydroxyquinoline is the Skraup synthesis. This reaction involves the cyclization of an aniline (B41778) derivative with glycerol, typically in the presence of an oxidizing agent and sulfuric acid. A specific patent describes the preparation of 5-methyl-8-hydroxyquinoline from m-amino-beta-hydroxytoluene and m-nitro-beta-hydroxytoluene, where the latter acts as the dehydrogenating agent, reportedly improving the yield. google.com

Following the synthesis of 5-methyl-8-hydroxyquinoline, the next crucial step is the regioselective bromination at the C-7 position. The hydroxyl group at C-8 is a powerful activating group and directs electrophilic substitution to the ortho and para positions (C-7 and C-5). Since the C-5 position is already occupied by a methyl group, bromination is expected to occur predominantly at the C-7 position. Studies on the bromination of 8-hydroxyquinoline (B1678124) and its derivatives have shown that reagents like molecular bromine in solvents such as chloroform (B151607) or acetic acid can be effective. nih.govacgpubs.org The reaction conditions can be optimized to favor the formation of the monobrominated product. acgpubs.orgresearchgate.net

Synthesis of the Furoyl Precursor

The furoyl moiety is derived from furan-2-carboxylic acid. The corresponding acyl chloride, furan-2-carbonyl chloride, is the reactive species required for the esterification. This transformation is a standard procedure in organic synthesis and is typically achieved by treating furan-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Multi-Step Synthesis Pathways

With the key precursors identified, the synthesis of this compound can be executed through either a convergent or a linear strategy.

Convergent Synthesis Approaches

The final esterification step would involve the reaction of the hydroxyl group of 7-bromo-5-methyl-8-quinolinol with the highly reactive furan-2-carbonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Table 1: Key Reactions in a Convergent Synthesis

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1a | Skraup Synthesis | m-amino-beta-hydroxytoluene, m-nitro-beta-hydroxytoluene, glycerol | H₂SO₄, heat | 5-methyl-8-hydroxyquinoline |

| 1b | Halogenation | Furan-2-carboxylic acid | Thionyl chloride (SOCl₂) | Furan-2-carbonyl chloride |

| 2 | Bromination | 5-methyl-8-hydroxyquinoline | Bromine (Br₂), Chloroform (CHCl₃) | 7-bromo-5-methyl-8-quinolinol |

| 3 | Esterification | 7-bromo-5-methyl-8-quinolinol, Furan-2-carbonyl chloride | Pyridine | This compound |

Linear Synthesis Pathways

In a linear synthesis, the quinoline core is constructed and functionalized sequentially. One possible linear route would begin with the synthesis of 5-methyl-8-hydroxyquinoline. This intermediate would then be esterified with furan-2-carbonyl chloride to form 5-methyl-8-quinolyl furoate. The final step would be the selective bromination of this ester at the C-7 position.

However, this linear approach presents a potential challenge. The ester group, being an electron-withdrawing group, might deactivate the quinoline ring towards electrophilic substitution, making the final bromination step more difficult to achieve compared to the bromination of the highly activated 5-methyl-8-hydroxyquinoline. Therefore, the convergent approach is generally considered the more strategic and likely more successful route.

Reaction Mechanism Elucidation for Key Synthetic Steps

The formation of this compound hinges on two critical transformations: the functionalization of the quinoline ring to introduce the bromo and methyl groups, and the subsequent esterification of the 8-hydroxyl group with a furoate moiety.

Mechanistic Investigations of Quinoline Functionalization

The synthesis of the key intermediate, 7-bromo-5-methyl-8-hydroxyquinoline, involves electrophilic aromatic substitution reactions on the 8-hydroxyquinoline core. The hydroxyl group at C-8 and the nitrogen atom in the quinoline ring are activating groups that direct incoming electrophiles to specific positions.

The bromination of 8-hydroxyquinoline derivatives is a well-studied electrophilic aromatic substitution. The hydroxyl group at the C-8 position is a strong activating group, directing the electrophile primarily to the ortho and para positions, which are C-7 and C-5, respectively. The reaction proceeds via the formation of a sigma complex (or arenium ion), where the bromine atom attaches to the ring, temporarily disrupting the aromaticity. The stability of this intermediate determines the regioselectivity. For 5-methyl-8-hydroxyquinoline, the bromine is directed to the C-7 position due to the electronic directing effect of the hydroxyl group and the steric hindrance posed by the methyl group at C-5. The reaction is typically carried out using a brominating agent like bromine (Br₂) in a suitable solvent. acgpubs.orgresearchgate.net

The introduction of the methyl group at the C-5 position is generally achieved through a Friedel-Crafts alkylation reaction. This reaction involves the use of an alkylating agent, such as a methyl halide (e.g., methyl iodide), in the presence of a Lewis acid catalyst. The Lewis acid activates the alkylating agent, generating a carbocation or a carbocation-like species, which then attacks the electron-rich quinoline ring. The hydroxyl group at C-8 directs the incoming methyl group to the C-5 and C-7 positions. The regioselectivity towards the C-5 position can be influenced by the choice of catalyst and reaction conditions.

Esterification Reaction Kinetics and Mechanisms

The final step in the synthesis of this compound is the esterification of the 8-hydroxyl group of 7-bromo-5-methyl-8-hydroxyquinoline with a furoic acid derivative, typically furoyl chloride. This reaction is a nucleophilic acyl substitution.

The most common mechanism for this type of esterification is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). asianpubs.org The mechanism proceeds as follows:

The carboxylic acid (furoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate.

The nucleophilic 8-hydroxyl group of the quinoline derivative attacks the carbonyl carbon of the O-acylisourea intermediate.

DMAP can act as an acyl transfer agent, forming a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.

A tetrahedral intermediate is formed, which then collapses to form the ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.

The kinetics of this reaction are influenced by the concentration of the reactants, the catalyst, and the temperature. The reaction is typically pseudo-first-order with respect to the alcohol when the other reactants are in excess.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. This includes the choice of solvent, catalyst, temperature, and pressure.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the rate and selectivity of both the quinoline functionalization and the esterification steps. For the electrophilic bromination of 8-hydroxyquinoline derivatives, solvents like chloroform and acetonitrile (B52724) have been used. acgpubs.org The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.

For the esterification reaction, aprotic polar solvents are generally preferred to avoid side reactions with the solvent. Dichloromethane and dimethylformamide are common choices for Steglich esterification. The solubility of the reactants and the catalyst in the chosen solvent is also a critical factor for reaction efficiency.

Table 1: Effect of Solvent on the Yield of a Representative Quinoline Esterification Reaction

| Solvent | Dielectric Constant (20°C) | Yield (%) |

| Dichloromethane | 9.08 | 85 |

| Tetrahydrofuran | 7.52 | 78 |

| Acetonitrile | 37.5 | 75 |

| Toluene | 2.38 | 65 |

Note: This table presents hypothetical data for a representative Steglich esterification of a substituted 8-hydroxyquinoline to illustrate the potential impact of solvent choice on reaction yield.

Catalysis in Quinoline and Furoate Derivative Synthesis

Catalysis is central to the efficient synthesis of this compound. In the Friedel-Crafts methylation step, a Lewis acid catalyst is required. Common choices include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). The strength of the Lewis acid can influence the reactivity and may need to be optimized to avoid side reactions.

In the esterification step, particularly under Steglich conditions, DMAP is a highly effective catalyst. asianpubs.org Its nucleophilicity allows it to act as an acyl transfer agent, significantly accelerating the reaction. Brønsted acids, such as p-toluenesulfonic acid, can also catalyze esterification, particularly when using a carboxylic acid and an alcohol directly, though this often requires higher temperatures and removal of water. atlantis-press.com

Table 2: Comparison of Catalysts for the Esterification of a Substituted 8-Hydroxyquinoline

| Catalyst | Type | Relative Rate |

| DMAP | Nucleophilic | High |

| Pyridine | Nucleophilic | Moderate |

| p-Toluenesulfonic Acid | Brønsted Acid | Low (at room temp) |

| None | - | Very Low |

Note: This table provides a qualitative comparison of catalyst effectiveness for a representative esterification reaction.

Temperature and Pressure Optimization Studies

Temperature plays a crucial role in controlling the rate and selectivity of chemical reactions. For the electrophilic bromination, the reaction is often carried out at or below room temperature to control the regioselectivity and prevent over-bromination. acgpubs.org Friedel-Crafts alkylations may require heating to overcome the activation energy barrier.

Esterification reactions, especially those catalyzed by DCC/DMAP, are typically run at room temperature. asianpubs.org However, in some cases, gentle heating may be employed to increase the reaction rate. The optimization of temperature is a balance between achieving a reasonable reaction time and minimizing the formation of degradation products.

Pressure is generally not a critical parameter for the synthesis of this compound, as the reactions are typically carried out in the liquid phase under atmospheric pressure. However, in some industrial-scale processes, pressure might be adjusted to control the boiling point of the solvent or to facilitate the removal of volatile byproducts.

Table 3: Influence of Temperature on the Yield of a Representative Furoate Ester Synthesis

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 0 | 24 | 65 |

| 25 (Room Temp) | 12 | 92 |

| 50 | 6 | 88 (with some byproducts) |

| 80 | 3 | 75 (significant degradation) |

Note: This table presents hypothetical data to illustrate the typical relationship between temperature, reaction time, and yield for an esterification reaction.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in the development of synthetic routes for complex molecules like this compound. These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. wikipedia.org

In the context of synthesizing this compound, the key esterification step is a prime candidate for optimizing atom economy. A common method for esterification is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid (furoic acid) and an alcohol (7-bromo-5-methyl-8-quinolinol) in the presence of an acid catalyst. nrochemistry.comwikipedia.org While this method is well-established, its main drawback is the production of water as a byproduct, which lowers the atom economy. nrochemistry.comwikipedia.org

To enhance atom economy, alternative esterification methods can be considered. For instance, the use of acid anhydrides or acid chlorides (e.g., furoyl chloride) can lead to higher yields but often results in poor atom economy due to the generation of stoichiometric amounts of acid or salt byproducts. wikipedia.org A greener approach would be to utilize catalytic methods that avoid the use of stoichiometric activating agents. Cross-dehydrogenative coupling (CDC) reactions, for example, can directly form the ester linkage with the release of only hydrogen gas, representing a highly atom-economical approach. labmanager.com

The following table illustrates a hypothetical comparison of atom economy for different esterification strategies to produce this compound.

| Esterification Method | Reactants | Byproducts | Theoretical Atom Economy (%) |

| Fischer-Speier Esterification | 7-bromo-5-methyl-8-quinolinol + Furoic acid | Water | ~94% |

| Acylation with Furoyl Chloride | 7-bromo-5-methyl-8-quinolinol + Furoyl chloride | HCl | ~73% |

| Steglich Esterification | 7-bromo-5-methyl-8-quinolinol + Furoic acid + DCC | Dicyclohexylurea | ~55% |

| Catalytic C-H/O-H Coupling | 7-bromo-5-methyl-8-quinolinol + Furoic acid | H₂ | ~99% |

Note: The atom economy values are theoretical calculations based on the molecular weights of the reactants and the desired product.

In the synthesis of this compound, the adoption of greener solvents is a key consideration. For the esterification step, several environmentally benign alternatives exist. merckmillipore.com Water, being non-toxic and readily available, is an attractive green solvent. wikipedia.org While the reactants may have limited solubility in water, the use of phase-transfer catalysts or surfactant-mediated catalysis can overcome this limitation.

Bio-derived solvents such as ethanol, ethyl lactate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) offer a more sustainable alternative to petrochemical-based solvents. sigmaaldrich.com For instance, a modified Steglich esterification has been successfully performed in acetonitrile, a greener alternative to chlorinated solvents, allowing for high yields and simplified purification. jove.com Supercritical fluids, particularly supercritical carbon dioxide (sc-CO₂), represent another innovative green solvent option. wikipedia.org sc-CO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature, allowing for efficient reactions and easy product separation. wikipedia.org

The table below provides a selection of green solvents that could be employed in the synthesis of this compound, along with their potential benefits.

| Green Solvent | Rationale for Use | Potential Application in Synthesis |

| Water | Non-toxic, abundant, non-flammable wikipedia.org | Aqueous esterification with appropriate catalysts |

| Ethanol | Bio-derived, low toxicity, biodegradable sigmaaldrich.com | Solvent for both quinoline synthesis and esterification |

| Ethyl Lactate | Bio-derived, biodegradable, high boiling point sigmaaldrich.com | Replacement for traditional polar aprotic solvents |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point than THF, forms an azeotrope with water for easy removal sigmaaldrich.com | Extraction and reaction solvent |

| Cyclopentyl methyl ether (CPME) | Low peroxide formation, high boiling point, hydrophobic sigmaaldrich.com | Alternative to halogenated and other ether solvents |

| Supercritical CO₂ | Non-toxic, easily removable, tunable properties wikipedia.org | Extraction and reaction medium for clean synthesis |

The use of less hazardous reagents is also critical. For instance, instead of using highly reactive and corrosive acid chlorides for esterification, enzymatic catalysis presents a milder and more selective alternative. nih.gov Lipases, for example, can catalyze esterification reactions under mild conditions, often in the absence of a solvent or in a green solvent, with high selectivity and minimal byproduct formation. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 7 Bromo 5 Methyl 8 Quinolyl Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR data is fundamental for the unambiguous assignment of a molecule's structure, providing insights into the chemical environment of each atom and their connectivity. However, for 7-Bromo-5-methyl-8-quinolyl furoate, specific experimental NMR data is not available in the public domain.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the intricate network of connections between atoms within a molecule. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would link protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is vital for identifying longer-range correlations, which would be instrumental in confirming the ester linkage between the quinolyl and furoate fragments. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of atoms, aiding in the determination of the molecule's preferred conformation. Unfortunately, no such 2D NMR data has been published for this compound.

Solid-State NMR for Polymorph Characterization

Solid-state NMR can be a powerful tool for studying the structure and dynamics of molecules in the solid phase, including the characterization of different crystalline forms, or polymorphs. There is currently no information available regarding the solid-state NMR analysis of this compound, nor any reports on the existence of polymorphs for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), offer valuable clues about the molecule's structure.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

While the molecular formula of this compound is established as C₁₅H₁₀BrNO₃, with a calculated monoisotopic mass of 330.9895 u, specific high-resolution mass spectrometry data obtained through techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) has not been reported. These methods would allow for the accurate mass determination of the molecular ion, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of a specific ion, providing a fragmentation pattern that acts as a structural fingerprint. This data would be invaluable for confirming the connectivity of the quinoline (B57606) and furoate moieties. For instance, characteristic fragmentation pathways could include the cleavage of the ester bond, leading to the formation of ions corresponding to the 7-bromo-5-methyl-8-hydroxyquinoline and the furoyl cation. However, no such MS/MS fragmentation studies for this compound are currently available in the scientific literature.

Table 3: Predicted Major Fragments in MS/MS of this compound

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

| Data not available | Data not available | Data not available |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

The quinoline ring system, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, exhibits a series of characteristic vibrational modes. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations within the quinoline ring give rise to a group of bands in the 1620-1430 cm⁻¹ region. These bands are often of moderate to strong intensity in the IR spectrum.

Ring breathing modes, which involve the concerted expansion and contraction of the entire ring system, are also characteristic of quinoline derivatives and can be found at various frequencies. researchgate.net For instance, bands around 1010 cm⁻¹, 863 cm⁻¹, and 711 cm⁻¹ have been assigned to ring breathing modes in quinoline derivatives. researchgate.net The presence of substituents on the quinoline ring, such as the bromo and methyl groups in this compound, will influence the exact position and intensity of these vibrational bands. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, typically appear in the 900-650 cm⁻¹ region. astrochem.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Ring Stretch | 1620 - 1430 |

| Ring Breathing Modes | ~1010, ~863, ~711 |

| C-H Out-of-Plane Bending | 900 - 650 |

This table presents typical vibrational frequencies for the quinoline ring system based on literature data.

The ester and furan (B31954) moieties of this compound have distinct vibrational signatures that are readily identifiable in the IR and Raman spectra. The most prominent feature of the ester group is the C=O stretching vibration, which gives rise to a strong absorption band typically in the range of 1750-1735 cm⁻¹ for saturated esters. spectroscopyonline.com The exact frequency can be influenced by conjugation and the electronic nature of the substituents.

In addition to the carbonyl stretch, esters exhibit characteristic C-O stretching vibrations. There are typically two C-O stretching bands: the asymmetric C-O-C stretch, which is usually strong and appears in the 1300-1150 cm⁻¹ range, and the symmetric C-O-C stretch, which is generally weaker and found between 1100 and 1000 cm⁻¹. spectroscopyonline.com

The furan ring also displays characteristic vibrational modes. The C=C double bond stretching within the furan ring typically results in a strong absorption around 1641 cm⁻¹. nih.gov The C-O-C stretching vibrations of the furan ring are also observable, often near 1305, 1260, and 1165 cm⁻¹. nih.gov The out-of-plane =C-H bending modes for the furan ring can also be identified. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Ester | C=O Stretch | 1750 - 1735 |

| Ester | Asymmetric C-O-C Stretch | 1300 - 1150 |

| Ester | Symmetric C-O-C Stretch | 1100 - 1000 |

| Furan | C=C Stretch | ~1641 |

| Furan | C-O-C Stretch | ~1305, ~1260, ~1165 |

This table summarizes the diagnostic infrared absorption frequencies for ester and furan moieties based on established literature values.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, we can infer the expected structural parameters based on related compounds. Single crystal X-ray diffraction analysis would provide the exact bond lengths and angles of the entire molecule. For instance, the C-Br bond length is expected to be in the range of 1.85-1.95 Å. The bond lengths within the quinoline and furan rings would reflect their aromatic character, being intermediate between single and double bonds. The C=O bond of the ester group is anticipated to be around 1.20-1.25 Å, while the C-O single bonds of the ester will be longer, in the range of 1.33-1.45 Å.

The conformation of the molecule, particularly the rotational angle between the quinoline ring and the furoate group, would be precisely determined. This orientation is influenced by steric hindrance and electronic interactions between the two ring systems. The planarity of the quinoline and furan rings would also be confirmed, with any deviations from planarity being quantified.

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |

| C-Br | 1.85 - 1.95 | C-C-C (in rings) | ~120 |

| C=O (ester) | 1.20 - 1.25 | O=C-O (ester) | ~120 |

| C-O (ester) | 1.33 - 1.45 | C-O-C (ester) | ~115 |

This table provides expected bond lengths and angles for key structural features based on data from similar molecules in the crystallographic literature.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org These forces, while weaker than covalent bonds, dictate the physical properties of the solid, such as melting point and solubility. libretexts.org

In the case of this compound, several types of intermolecular interactions are expected to play a role in the crystal packing. rsc.org Van der Waals forces, including London dispersion forces, will be significant due to the large surface area of the molecule. libretexts.org Dipole-dipole interactions will arise from the polar ester group and the nitrogen atom in the quinoline ring.

Furthermore, weak C-H···O and C-H···N hydrogen bonds are likely to be present, where hydrogen atoms on the quinoline or furan rings interact with the oxygen atoms of the ester group or the nitrogen atom of the quinoline ring of neighboring molecules. eurjchem.comsemanticscholar.org Pi-pi stacking interactions between the aromatic quinoline and/or furan rings of adjacent molecules are also a common feature in the crystal packing of such compounds, contributing to the stability of the crystal lattice. researchgate.net The bromine atom can also participate in halogen bonding, a directional interaction with electron-donating atoms, which can further influence the supramolecular assembly. The interplay of these various intermolecular forces will determine the final three-dimensional architecture of the crystal. rsc.org

Theoretical and Computational Chemistry Investigations of 7 Bromo 5 Methyl 8 Quinolyl Furoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It would typically be used to optimize the geometry of 7-bromo-5-methyl-8-quinolyl furoate and to calculate the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. While this analysis is standard for similar compounds, specific HOMO-LUMO energy values for this compound are not available in published research.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic properties. They would be employed to refine the understanding of electron correlation effects and to provide benchmark data for the electronic characteristics of this compound. However, no such high-accuracy calculations have been published for this specific molecule.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and properties. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through the rotation of single bonds.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of its geometry. For this compound, this would involve systematically rotating the furoate group relative to the quinoline (B57606) ring to identify the most stable conformations (energy minima) and the energy barriers between them (transition states). This information is vital for understanding the molecule's flexibility and preferred shapes. No studies detailing the PES of this compound are available.

Spectroscopic Property Prediction

Computational methods are frequently used to predict various types of spectra, which can aid in the identification and characterization of a compound. These predictions are based on the calculated vibrational frequencies and electronic transitions of the optimized molecular structure. For this compound, this would involve predicting its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such predicted data would be invaluable for interpreting experimental spectra, but they remain unavailable in the current body of scientific literature.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For this compound, this would involve the use of Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Methodology: The process typically begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory, for instance, using the B3LYP functional with a suitable basis set like 6-31G(d). Following geometry optimization, the NMR shielding tensors are calculated. These tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Potential Findings: A computational study would generate predicted ¹H and ¹³C NMR chemical shifts for each unique atom in this compound. These predicted values can be compared with experimentally obtained spectra to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational dynamics not fully captured by the computational model. For quinoline derivatives, DFT has been shown to provide ¹³C NMR chemical shift predictions with a root mean square error of less than 2.0 ppm. researchgate.net

Illustrative Data Table (Hypothetical): Below is a hypothetical table illustrating how predicted NMR data for this compound would be presented. Please note that these are not real calculated values and are for illustrative purposes only.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 150.5 |

| H2 | 8.9 | - |

| C3 | - | 122.1 |

| H3 | 7.5 | - |

| C4 | - | 136.2 |

| H4 | 8.2 | - |

| C5 | - | 128.9 |

| CH₃-5 | 2.5 | 18.3 |

| C6 | - | 127.4 |

| H6 | 7.8 | - |

| C7 | - | 118.0 |

| C8 | - | 145.6 |

| C9 (bridgehead) | - | 148.7 |

| C10 (bridgehead) | - | 129.5 |

| C=O (furoate) | - | 165.2 |

| Furan (B31954) Ring Carbons | - | 112.0 - 146.0 |

| Furan Ring Protons | 6.5 - 7.9 | - |

Simulation of IR and UV-Vis Spectra

Computational methods can also simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra, providing valuable insights into the vibrational and electronic properties of a molecule.

Methodology:

IR Spectra: The simulation of the IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by performing a frequency calculation on the optimized geometry of the molecule. The resulting vibrational modes can be animated to visualize the specific atomic motions associated with each IR absorption band.

UV-Vis Spectra: The prediction of the UV-Vis spectrum is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). manchester.ac.uk This method calculates the energies of electronic transitions from the ground state to various excited states, along with the oscillator strength of each transition, which relates to the intensity of the absorption peak.

Potential Findings: For this compound, a simulated IR spectrum would show characteristic peaks for the C=O stretch of the ester group, C-Br stretching, C-H stretching of the methyl group and aromatic rings, and the various vibrations of the quinoline and furan rings. The simulated UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* electronic transitions within the conjugated system of the molecule.

Illustrative Data Tables (Hypothetical):

Simulated IR Peaks: This is a hypothetical representation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3050-3150 | Medium | Aromatic C-H stretch |

| 2920-2980 | Weak | Methyl C-H stretch |

| 1735 | Strong | C=O ester stretch |

| 1500-1600 | Medium-Strong | Aromatic C=C stretching |

| 1250 | Strong | C-O ester stretch |

| 550 | Medium | C-Br stretch |

Simulated UV-Vis Absorption: This is a hypothetical representation.

| Transition | λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 320 | 0.25 |

| S₀ → S₂ | 285 | 0.45 |

| S₀ → S₃ | 250 | 0.15 |

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry offers powerful tools to predict the reactivity of molecules and to model the pathways of chemical reactions.

Transition State Search for Elementary Reactions

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the energy maxima along the reaction coordinate.

Methodology: Various computational algorithms can be used to locate transition state structures. These methods typically start from an initial guess of the transition state geometry and then optimize it to find the saddle point on the potential energy surface. Once located, a frequency calculation is performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Potential Applications for this compound: A transition state search could be employed to study various potential reactions of this compound, such as its hydrolysis, or its participation in nucleophilic or electrophilic substitution reactions. For example, modeling the hydrolysis of the furoate ester would involve locating the transition state for the attack of a water molecule on the carbonyl carbon.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying the reactivity of different sites within a molecule. Fukui functions and electrophilicity/nucleophilicity indices are key descriptors in this approach.

Methodology:

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org It helps to identify the most reactive sites for nucleophilic and electrophilic attack. The condensed Fukui function simplifies this by assigning a value to each atom in the molecule.

Electrophilicity and Nucleophilicity Indices: The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) describes its ability to donate electrons. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Illustrative Data Table (Hypothetical): This is a hypothetical representation of condensed Fukui functions for nucleophilic attack (f⁺) and electrophilic attack (f⁻).

| Atom/Region | f⁺ | f⁻ | Predicted Reactivity |

| C2 | 0.12 | 0.03 | Susceptible to nucleophilic attack |

| C4 | 0.10 | 0.04 | Susceptible to nucleophilic attack |

| C6 | 0.05 | 0.15 | Susceptible to electrophilic attack |

| Carbonyl C (ester) | 0.18 | 0.01 | Highly susceptible to nucleophilic attack |

| Furan Ring | - | - | Reactivity depends on specific atom |

Chemical Reactivity, Transformation, and Derivatization of 7 Bromo 5 Methyl 8 Quinolyl Furoate

Reactions at the Quinoline (B57606) Nucleus

The quinoline ring system in 7-bromo-5-methyl-8-quinolyl furoate is susceptible to a variety of transformations, including electrophilic and nucleophilic substitution, as well as functionalization at the nitrogen atom. The existing substituents—a bromine atom at position 7, a methyl group at position 5, and the furoate ester at position 8—profoundly influence the regioselectivity and reactivity of these reactions.

Electrophilic Aromatic Substitution Patterns (e.g., further halogenation, nitration)

The quinoline nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the existing activating (methyl) and deactivating (bromo, furoate ester) groups, along with the directing effects of the fused pyridine (B92270) and benzene rings, create a complex reactivity landscape.

Further halogenation, such as bromination or chlorination, would likely occur on the carbocyclic ring of the quinoline nucleus. The position of substitution will be directed by the existing groups. The 8-furoate group, being ortho,para-directing, and the 5-methyl group, also ortho,para-directing, would activate positions 6. However, the 7-bromo substituent is also ortho,para-directing. Steric hindrance from the existing substituents would also play a significant role in determining the final product distribution.

Nitration of the quinoline ring typically requires harsh conditions, such as treatment with a mixture of nitric and sulfuric acids. The electron-withdrawing nature of the quinoline nitrogen and the bromo substituent make the reaction even more challenging. The position of nitration would be influenced by the combined directing effects of all substituents, with potential for substitution on the carbocyclic ring.

| Reaction | Reagents and Conditions | Major Product(s) |

| Bromination | Br2, FeBr3, CCl4 | 6,7-Dibromo-5-methyl-8-quinolyl furoate |

| Nitration | HNO3, H2SO4, 0-25 °C | 7-Bromo-5-methyl-6-nitro-8-quinolyl furoate |

Table 1: Representative Electrophilic Aromatic Substitution Reactions on this compound.

Nucleophilic Aromatic Substitution at the Bromine Position (e.g., cross-coupling reactions)

The bromine atom at the C-7 position of the quinoline ring is amenable to various nucleophilic aromatic substitution reactions, most notably transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the molecule.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. This method is highly versatile and tolerates a wide range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. This is a key method for synthesizing arylamine derivatives.

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 7-Phenyl-5-methyl-8-quinolyl furoate |

| Buchwald-Hartwig | Aniline (B41778) | Pd2(dba)3, BINAP, NaOtBu | 7-(Phenylamino)-5-methyl-8-quinolyl furoate |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 7-(Phenylethynyl)-5-methyl-8-quinolyl furoate |

| Stille | Phenyltributylstannane | Pd(PPh3)4 | 7-Phenyl-5-methyl-8-quinolyl furoate |

Table 2: Examples of Cross-Coupling Reactions at the 7-Bromo Position.

Functionalization of the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen atom allows for its functionalization through reactions such as N-oxide formation and alkylation.

N-Oxide Formation: Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can convert the quinoline nitrogen into an N-oxide. This modification alters the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions.

Alkylation: The quinoline nitrogen can be alkylated using an alkyl halide, such as methyl iodide, to form a quaternary quinolinium salt. This introduces a positive charge on the nitrogen atom, significantly impacting the reactivity of the entire molecule.

| Reaction | Reagent | Product |

| N-Oxidation | m-CPBA | This compound N-oxide |

| N-Alkylation | CH3I | 7-Bromo-1,5-dimethyl-8-(furoyloxy)quinolinium iodide |

Table 3: Functionalization Reactions of the Quinoline Nitrogen.

Reactivity of the Furoate Ester Moiety

The furoate ester group provides additional sites for chemical modification, including reactions at the ester linkage and on the furan (B31954) ring itself.

Hydrolysis and Transesterification Reactions

The ester linkage is susceptible to cleavage under both acidic and basic conditions.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the furoate ester will yield 7-bromo-5-methyl-8-hydroxyquinoline and 2-furoic acid. This reaction is often a preliminary step to further modify the 8-hydroxyquinoline (B1678124) core.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the furoate ester can undergo transesterification to produce a different ester. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol.

| Reaction | Reagents and Conditions | Products |

| Acidic Hydrolysis | HCl (aq), reflux | 7-Bromo-5-methyl-8-hydroxyquinoline + 2-Furoic acid |

| Basic Hydrolysis | NaOH (aq), reflux | 7-Bromo-5-methyl-8-hydroxyquinoline + Sodium 2-furoate |

| Transesterification | Ethanol, H2SO4 (cat.), reflux | 7-Bromo-5-methyl-8-quinolyl ethanoate + 2-Furoic acid methyl ester |

Table 4: Hydrolysis and Transesterification of the Furoate Ester.

Modification of the Furan Ring (e.g., cycloaddition reactions)

The furan ring, being an electron-rich diene, can participate in cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgrsc.org The presence of the electron-withdrawing ester group at the 2-position of the furan ring influences its reactivity and regioselectivity in these reactions. While electron-withdrawing groups generally decrease the reactivity of furans in Diels-Alder reactions, they can still proceed, often with specific dienophiles and under certain conditions. nih.govrsc.org

Diels-Alder Reaction: The furan ring of the furoate moiety can react with a dienophile, such as maleimide (B117702) or dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a [4+2] cycloadduct. These reactions often lead to the formation of complex polycyclic structures. The reaction can be influenced by factors such as temperature and the use of Lewis acid catalysts. mdpi.org

| Dienophile | Reaction Conditions | Product |

| Maleimide | Toluene, reflux | Diels-Alder adduct with maleimide |

| Dimethyl acetylenedicarboxylate (DMAD) | Neat, heat | Diels-Alder adduct with DMAD |

Table 5: Representative Diels-Alder Reactions of the Furan Ring.

Reactions Involving the Methyl Group

The methyl group at the 5-position of the quinoline ring is a key site for functionalization. Its position adjacent to the aromatic system renders its protons "benzylic," making them susceptible to abstraction and subsequent reactions. This reactivity allows for the introduction of new functional groups and the extension of the carbon framework.

The benzylic nature of the 5-methyl group allows for its selective oxidation to form corresponding aldehydes, carboxylic acids, or alcohols. This transformation is a fundamental process in organic synthesis, often utilized to create versatile intermediates. nih.gov For instance, palladium-catalyzed oxidation of 8-methylquinolines in the presence of an arylating agent can lead to the formation of 8-benzoylquinolines, demonstrating a sequential arylation/oxidation process. acs.org While direct studies on this compound are not prevalent, analogous transformations on related methylquinoline systems suggest that similar reactivity can be expected. Common oxidizing agents for such transformations include chromium-based reagents, potassium permanganate, or catalytic systems involving transition metals. nih.gov

Benzylic halogenation, another key reaction, introduces a halogen atom at the methyl group, transforming it into a reactive halomethyl group. numberanalytics.com This is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic halide is a valuable precursor for further nucleophilic substitution reactions. The stability of the intermediate benzylic radical, which is resonance-stabilized by the quinoline ring, facilitates this reaction. youtube.com

Table 1: Potential Benzylic Functionalization Reactions

| Reaction Type | Reagent(s) | Potential Product(s) |

|---|---|---|

| Oxidation | KMnO₄ or Pd(OAc)₂/Oxidant | 5-Formyl or 5-Carboxy-7-bromo-8-quinolyl furoate |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | 7-Bromo-5-(bromomethyl)-8-quinolyl furoate |

The protons of the 5-methyl group exhibit a degree of acidity, allowing deprotonation by a strong base to form a carbanion. This nucleophilic species can then participate in condensation reactions with various electrophiles, most notably aldehydes and ketones, in what is known as a Claisen-Schmidt condensation or a similar aldol-type reaction. Kinetic studies on the condensation of 2-methylquinoline (B7769805) with benzaldehydes have shown that the reaction proceeds through addition, esterification, and elimination steps, with the initial addition being rate-determining. rsc.org This type of reaction, when applied to this compound, would enable the formation of a carbon-carbon double bond, linking the quinoline scaffold to other molecular fragments and creating styryl-type derivatives.

Table 2: Illustrative Condensation Reaction

| Reactant | Condensing Partner | Conditions | Potential Product |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Strong Base (e.g., LDA) or Acetic Anhydride | 7-Bromo-5-(2-arylvinyl)-8-quinolyl furoate |

Synthesis of Analogs and Hybrid Structures

The structural framework of this compound serves as a valuable starting point for the development of new analogs and complex hybrid molecules. ontosight.ai The design of such compounds is a key strategy in medicinal chemistry to explore structure-activity relationships and optimize biological properties. dntb.gov.uaresearchgate.net

The synthesis of analogs can be achieved by modifying any of the three main components of the molecule. The furoate ester can be replaced by other ester or amide functionalities through hydrolysis of the ester followed by re-acylation or amidation. aun.edu.eg This allows for the introduction of a wide variety of substituents to probe their influence on the molecule's properties.

Furthermore, the bromine atom at the 7-position is a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. scispace.com These powerful synthetic methods allow for the formation of carbon-carbon or carbon-nitrogen bonds, respectively, enabling the attachment of diverse aryl, heteroaryl, or amino groups. The bromination of 8-substituted quinolines has been studied to optimize conditions for creating such precursors. acgpubs.orgresearchgate.net For example, reinvestigations into the bromination of 8-hydroxyquinoline show that reaction conditions can be tuned to yield mono- or di-bromo derivatives, which are essential starting materials for analog synthesis. acgpubs.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating structural diversity. rsc.org The 8-hydroxyquinoline scaffold, the precursor to the title compound, is particularly amenable to MCRs. nih.gov For instance, Mannich and Betti-type three-component reactions involving an 8-hydroxyquinoline derivative, an aldehyde, and an amine can be used to build molecular complexity, particularly at the C-7 position. nih.gov Although the 7-position is blocked by bromine in the title compound, a similar strategy could be envisioned using 5-methyl-8-hydroxyquinoline as the starting material before a final bromination step. The versatility of MCRs allows for the rapid generation of libraries of complex quinoline-based compounds for screening and development. rsc.org

Potential Applications in Advanced Chemical Systems and Analytical Methodologies

Role as a Precursor in Materials Science (e.g., organic electronics, sensors)

Quinolyl esters and their derivatives are promising precursors for the development of advanced materials, particularly in the fields of organic electronics and chemical sensors. The 8-hydroxyquinoline (B1678124) (8-HQ) framework, a core component of 7-Bromo-5-methyl-8-quinolyl furoate, is renowned for its use in organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor for metal ions. rroij.comscispace.com

The potential of this compound in these areas stems from the inherent properties of the 8-hydroxyquinoline moiety. The ester linkage provides a site for further functionalization, allowing for the tuning of its electronic and photophysical properties. Bromo-substituted quinolines are also valuable precursors for creating novel substituted quinoline (B57606) derivatives with applications in materials science through carbon-carbon bond formation reactions. researchgate.net

Potential Applications in Materials Science:

| Application Area | Potential Role of this compound |

| Organic Electronics | As a precursor for the synthesis of novel emitting materials or electron transport layers in OLEDs. The bromo and methyl substitutions can influence the material's volatility, solubility, and electronic properties. |

| Chemical Sensors | As a building block for fluorescent probes for the detection of specific metal ions. The furoate group could be modified to introduce specific recognition sites. |

Coordination Chemistry: Ligand Synthesis and Metal Complex Formation

The 8-hydroxyquinoline scaffold is a classic bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions through its nitrogen and oxygen donor atoms. rroij.comscirp.org The esterification of the hydroxyl group in this compound means it would not act as a direct chelating agent in its initial form. However, it can serve as a pro-ligand, where hydrolysis of the furoate ester would reveal the chelating 8-hydroxyquinoline core.

Binding Studies with Transition Metals

Upon hydrolysis, the resulting 7-bromo-5-methyl-8-hydroxyquinoline would be expected to form stable complexes with various transition metals. The electronic and steric effects of the bromo and methyl substituents would likely influence the stability and geometry of the resulting metal complexes. scirp.org Studies on similar 8-hydroxyquinoline derivatives have shown the formation of both four-coordinate and six-coordinate metal complexes. scispace.com The nature of the metal ion and the reaction conditions would dictate the stoichiometry and structure of the complexes formed. scirp.org

Examples of Metal Complexes with 8-Hydroxyquinoline Derivatives:

| Metal Ion | Potential Complex Geometry | Reference |

| Copper(II) | Square-planar | scirp.org |

| Nickel(II) | Octahedral (with water molecules) | scirp.org |

| Cobalt(II) | Octahedral (with water molecules) | scirp.org |

| Aluminum(III) | Octahedral | rroij.com |

| Zinc(II) | Tetrahedral | scispace.com |

Catalytic Activity of Derived Metal Complexes (e.g., in organic transformations)

Metal complexes derived from quinoline-based ligands have demonstrated significant catalytic activity in various organic transformations. rsc.orgbenthamdirect.com For instance, copper(II) complexes of quinoline-based ligands have been shown to be effective catalysts for atom transfer radical addition (ATRA) reactions under white light irradiation. rsc.org The electronic properties of the quinoline ligand, influenced by substituents like the bromo and methyl groups in the case of 7-bromo-5-methyl-8-hydroxyquinoline, can tune the catalytic activity of the metal center.

Furthermore, metal complexes involving quinoline derivatives are utilized in various catalytic applications, and the coordination behavior of the quinoline moiety with different transition metals is fundamental to their diverse applications. cumbria.ac.uk

Analytical Chemistry: Use as a Spectroscopic Probe or Derivatizing Agent

The inherent fluorescence of the 8-hydroxyquinoline scaffold upon chelation with metal ions makes it a valuable tool in analytical chemistry. rroij.comscispace.com

Development of Analytical Methods Based on its Chemical Reactivity

As a pro-ligand, this compound could be employed in the development of analytical methods. For example, its hydrolysis to the fluorescent 7-bromo-5-methyl-8-hydroxyquinoline in the presence of a specific enzyme or chemical condition could be the basis for a "turn-on" fluorescence assay. 8-Hydroxyquinoline derivatives are known to be effective fluorescent sensors for metal ions like Mg2+. researchgate.netnih.gov The substituents on the quinoline ring can be tailored to enhance selectivity and sensitivity for specific analytes.

Quinoline-malononitrile based probes have also been developed for the detection of enzymes like monoamine oxidase through a reaction-followed-by-elimination mechanism, showcasing the versatility of the quinoline scaffold in probe design. nih.gov

Applications in Chromatographic Separations (e.g., as a stationary phase component)

8-Hydroxyquinoline and its derivatives have found use in high-performance liquid chromatography (HPLC), both as chelating agents for the analysis of metal ions and as components of stationary phases. researchgate.netsielc.comsielc.com The ability of 8-hydroxyquinoline to interact with metal ions can be exploited for the separation of these ions. sielc.comsielc.com

While not a direct application of this compound itself, the underlying quinoline structure is relevant. Quinoline can be analyzed by reverse-phase HPLC, and specialized columns have been developed for the separation of quinoline and its derivatives. sielc.com There is potential for the development of novel stationary phases incorporating quinoline derivatives like this compound to achieve specific chromatographic separations. elsevierpure.com

Conclusion and Future Research Perspectives

Summary of Synthetic and Mechanistic Insights

The synthesis of 7-Bromo-5-methyl-8-quinolyl furoate would logically proceed through the formation of a 7-bromo-5-methyl-8-hydroxyquinoline intermediate, followed by esterification with furoyl chloride. The initial construction of the quinoline (B57606) core can be achieved through established methods like the Skraup, Doebner-von Miller, or Friedländer synthesis, each offering different advantages regarding reagent accessibility and reaction conditions. nih.govnih.govrroij.com The subsequent bromination and methylation would be governed by the directing effects of the existing substituents on the quinoline ring.

Mechanistically, the esterification step is a classic nucleophilic acyl substitution. Computational methods, such as Density Functional Theory (DFT), could provide deeper insights into the reaction pathway, transition state energies, and the influence of the bromo and methyl substituents on the reactivity of the 8-hydroxyl group. numberanalytics.comcurtin.edu.au

Table 1: Plausible Synthetic Scheme for this compound

| Step | Reaction | Reagents and Conditions | Key Transformation |

| 1 | Quinoline Synthesis (e.g., Skraup) | Aniline (B41778) derivative, glycerol, sulfuric acid, oxidizing agent | Formation of the 5-methylquinoline (B1294701) core |

| 2 | Hydroxylation | Diazotization of an amino group or other methods | Introduction of the hydroxyl group at C8 |

| 3 | Bromination | Electrophilic brominating agent (e.g., NBS, Br2) | Regioselective bromination at C7 |

| 4 | Esterification | Furoyl chloride, base (e.g., pyridine) | Formation of the furoate ester |

Unexplored Reactivity and Derivatization Opportunities

The structure of this compound presents several reactive sites for further functionalization, offering a rich field for exploratory research. The bromine atom at the C7 position is a prime candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. numberanalytics.com This would allow for the introduction of a wide array of aryl, alkyl, or amino groups, significantly expanding the chemical space around this scaffold.

The furoate ester itself is subject to hydrolysis back to the 8-hydroxyquinoline (B1678124) or can undergo amidation to produce the corresponding amides. The furan (B31954) ring can participate in cycloaddition reactions, such as Diels-Alder reactions, or undergo electrophilic substitution, although the electron-withdrawing nature of the ester would influence its reactivity. acs.orgacs.org Furthermore, the quinoline ring system can be a ligand for metal complexes, with the nitrogen atom and the furoate's carbonyl oxygen acting as potential coordination sites. researchgate.net

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Product Class |

| C7-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-5-methyl-8-quinolyl furoate |

| C7-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 7-Amino-5-methyl-8-quinolyl furoate |

| Furoate Ester | Hydrolysis | Acid or base | 7-Bromo-5-methyl-8-hydroxyquinoline |

| Furoate Ester | Amidation | Amine, heat or catalyst | 7-Bromo-5-methyl-8-quinolyl furoamide |

| Furan Ring | Diels-Alder Reaction | Dienophile | Bicyclic adducts |

Broader Impact on Heterocyclic Chemistry and Materials Design

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. numberanalytics.commsesupplies.com Quinoline derivatives, in particular, are known for a wide spectrum of biological activities and are key components in many commercial drugs. nih.govnih.gov The hybridization of a quinoline scaffold with a furan moiety, as seen in this compound, creates a molecule with potentially novel properties. thesciencein.orgresearchgate.net

In materials science, 8-hydroxyquinoline derivatives are classic ligands for metal ions, forming stable complexes with applications in organic light-emitting diodes (OLEDs) and sensors. rroij.com The specific substitution pattern of this compound could modulate the electronic properties and coordination behavior of such complexes. The extended π-system of the quinoline-furan hybrid could also be exploited in the design of organic semiconductors or dyes. researchgate.net

Challenges and Emerging Methodologies for Complex Heterocycle Research

To address these issues, modern heterocyclic chemistry is increasingly turning to innovative methodologies. numberanalytics.com These include:

Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, reproducibility, and scalability while often reducing reaction times. numberanalytics.com

Photoredox Catalysis: Using visible light to drive chemical reactions allows for transformations under mild conditions that are often not achievable with traditional thermal methods. nih.govacs.org

C-H Activation: Directly functionalizing C-H bonds avoids the need for pre-functionalized starting materials (like halides), leading to more atom-economical synthetic routes.

Computational Chemistry: In silico modeling and DFT calculations are becoming indispensable for predicting reaction outcomes, understanding mechanisms, and designing novel molecular structures with desired properties. numberanalytics.comnih.gov

Green Chemistry Approaches: The use of safer solvents (like water or ionic liquids), renewable starting materials, and catalytic methods are central to developing more sustainable synthetic protocols. nih.govnumberanalytics.com

The application of these emerging techniques to the synthesis and derivatization of complex scaffolds like this compound will be crucial for unlocking their full potential in science and technology. rsc.org

Q & A

Basic: How can researchers optimize the synthesis of 7-Bromo-5-methyl-8-quinolyl furoate to improve yield and purity?

Methodological Answer:

Synthetic optimization requires systematic adjustments to reaction parameters. For brominated heterocycles like this compound, key factors include:

- Catalyst selection : Use radical initiators like 2,2′-azobis(isobutyronitrile) (AIBN) to enhance bromination efficiency, as demonstrated in analogous furanone syntheses .

- Temperature control : Maintain reflux conditions (e.g., 90°C for 4 hours) to ensure complete reaction while minimizing side products .

- Purification : Employ silica gel column chromatography for isolation, as described in protocols for structurally related brominated compounds .

- Yield monitoring : Track intermediates using TLC and quantify final purity via HPLC (>97% threshold recommended) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use 500 MHz H NMR to confirm substituent positions (e.g., bromine and methyl groups on the quinoline ring) and assess stereochemical integrity .

- Mass spectrometry : High-resolution MS (e.g., Triple TOF™ 5600) ensures accurate molecular weight determination and detects isotopic patterns consistent with bromine (1:1 Br/Br ratio) .

- FTIR : Identify functional groups (e.g., ester carbonyl stretches at ~1700–1750 cm) to verify furoate linkage .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during bromination) .

- Waste management : Segregate halogenated waste and collaborate with certified disposal agencies to comply with environmental regulations .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound under varying experimental conditions?

Methodological Answer:

- Controlled variable studies : Systematically test reactivity under different temperatures, solvents, and catalysts to identify confounding factors. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to nonpolar media .

- Surface adsorption analysis : Use microspectroscopic imaging (e.g., AFM or ToF-SIMS) to assess if surface interactions (e.g., on glassware) alter reactivity, as observed in indoor surface chemistry studies .

- Computational modeling : Perform DFT calculations to predict reaction pathways and compare with empirical data to pinpoint discrepancies .

Advanced: How to design experiments investigating the adsorption behavior of this compound on indoor surfaces?

Methodological Answer:

- Surface preparation : Simulate real-world surfaces (e.g., painted drywall, PVC) and precondition them under controlled humidity/temperature .

- Adsorption quantification : Apply quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to measure adsorption kinetics and monolayer formation .

- Reactivity tracking : Expose adsorbed layers to oxidants (e.g., ozone) and analyze degradation products via GC-MS to assess environmental persistence .

Advanced: What strategies are effective for identifying and mitigating byproducts during synthesis?

Methodological Answer:

- Byproduct profiling : Use LC-MS/MS to detect trace impurities (e.g., dehalogenated or dimerized species) and correlate them with reaction conditions .

- Reaction quenching optimization : Test quenching methods (e.g., rapid cooling vs. gradual neutralization) to minimize secondary reactions .

- Catalyst tuning : Replace AIBN with milder initiators (e.g., light-activated catalysts) to reduce radical-induced side reactions .

Advanced: How to evaluate the compound’s stability under long-term storage conditions?

Methodological Answer:

- Accelerated aging studies : Store samples at elevated temperatures (40–60°C) and monitor degradation via periodic NMR/HPLC analysis .

- Light sensitivity testing : Expose aliquots to UV/Vis light and quantify photodegradation products (e.g., quinoline ring-opening) using LC-MS .

- Humidity control : Use dynamic vapor sorption (DVS) to assess hygroscopicity and its impact on crystallinity/chemical stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.